rac Demethyl Citalopram-d3 Hydrochloride
Overview
Description
Desmethylcitalopram-d3 (hydrochloride) is a deuterated form of desmethylcitalopram, an active metabolite of the selective serotonin reuptake inhibitor (SSRI) antidepressant drug citalopram . This compound is primarily used as an analytical reference standard in various scientific studies . The deuterium labeling in desmethylcitalopram-d3 enhances its stability and allows for more precise quantification in pharmacokinetic and metabolic studies .
Mechanism of Action
Target of Action
The primary target of rac Demethyl Citalopram-d3 Hydrochloride, a deuterium-labeled analog of Citalopram , is the 5-hydroxytryptamine transporter (serotonin) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.
Mode of Action
This compound acts as a potent and selective serotonin reuptake inhibitor Additionally, it may act as a weak, allosteric modulator of serotonin .
Biochemical Pathways
The action of this compound primarily affects the serotonergic pathway . By inhibiting the reuptake of serotonin, it enhances the effect of serotonin in the brain. This can lead to downstream effects such as mood elevation and reduction in anxiety. It’s also noted to reduce the frequency of NMDA-induced locomotor rhythm involved in swimming behavior in zebrafish .
Result of Action
The inhibition of serotonin reuptake results in an increased concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission. This can result in various effects at the molecular and cellular level, including mood elevation, reduction in anxiety, and potential changes in gene expression patterns in circulating lymphocytes .
Biochemical Analysis
Biochemical Properties
Rac Demethyl Citalopram-d3 Hydrochloride interacts with the 5-hydroxytryptamine transporter, a protein that plays a crucial role in the reuptake of serotonin . By inhibiting this transporter, this compound increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .
Cellular Effects
This compound influences cell function by modulating serotonin levels. This can impact various cellular processes, including cell signaling pathways and gene expression . For instance, it can affect the signaling pathways that are regulated by serotonin, such as the cAMP and MAPK pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting the 5-hydroxytryptamine transporter . This inhibition prevents the reuptake of serotonin, leading to an increase in serotonin concentration in the synaptic cleft and enhanced serotonergic neurotransmission .
Metabolic Pathways
This compound is involved in the serotonin reuptake process, which is a part of the larger serotonin pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of desmethylcitalopram-d3 (hydrochloride) involves the deuteration of desmethylcitalopram. This process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the desmethylcitalopram molecule.
Hydrochloride Formation: The deuterated desmethylcitalopram is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of desmethylcitalopram-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Desmethylcitalopram-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of desmethylcitalopram-d3 (hydrochloride) may yield corresponding ketones or aldehydes .
Scientific Research Applications
Desmethylcitalopram-d3 (hydrochloride) has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Desmethylcitalopram-d3 (hydrochloride) is similar to other deuterated and non-deuterated metabolites of SSRIs, such as:
Desmethylcitalopram: The non-deuterated form of desmethylcitalopram-d3.
Desmethylescitalopram: The S-enantiomer of desmethylcitalopram.
Desmethylsertraline: A metabolite of the SSRI sertraline.
Desmethylvenlafaxine: A metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine.
Uniqueness: The primary uniqueness of desmethylcitalopram-d3 (hydrochloride) lies in its deuterium labeling, which provides enhanced stability and allows for more precise quantification in scientific studies . This makes it particularly valuable in pharmacokinetic and metabolic research .
Properties
IUPAC Name |
1-(4-fluorophenyl)-1-[3-(trideuteriomethylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIZNULSIBGJPJ-NIIDSAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345061 | |
Record name | 1-(4-Fluorophenyl)-1-[3-(trideuteriomethylamino)propyl]-3H-2-benzofuran-5-carbonitrile hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201345061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189650-18-7 | |
Record name | 1-(4-Fluorophenyl)-1-[3-(trideuteriomethylamino)propyl]-3H-2-benzofuran-5-carbonitrile hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201345061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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